molecular formula C9H12O4S B13904578 2-Benzyloxyethanesulfonic acid

2-Benzyloxyethanesulfonic acid

Katalognummer: B13904578
Molekulargewicht: 216.26 g/mol
InChI-Schlüssel: FUKCVMLONUSXMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyloxyethanesulfonic acid is an organic compound characterized by the presence of a benzyloxy group attached to an ethanesulfonic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloxyethanesulfonic acid typically involves the reaction of benzyloxyethanol with a sulfonating agent. One common method is the reaction of benzyloxyethanol with chlorosulfonic acid, which results in the formation of the desired sulfonic acid compound. The reaction is typically carried out under controlled conditions to ensure the selective formation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzyloxyethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Benzyloxyethanoic acid or benzyloxyethanal.

    Reduction: Benzyloxyethanesulfonate or benzyloxyethanesulfinate.

    Substitution: Various substituted benzyloxyethanesulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Benzyloxyethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.

    Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-benzyloxyethanesulfonic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

    Benzenesulfonic acid: An aromatic sulfonic acid with similar acidic properties but lacking the benzyloxy group.

    2-Morpholinoethanesulfonic acid: A sulfonic acid with a morpholine ring instead of a benzyloxy group.

Uniqueness: 2-Benzyloxyethanesulfonic acid is unique due to the presence of both a benzyloxy group and a sulfonic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Eigenschaften

Molekularformel

C9H12O4S

Molekulargewicht

216.26 g/mol

IUPAC-Name

2-phenylmethoxyethanesulfonic acid

InChI

InChI=1S/C9H12O4S/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,10,11,12)

InChI-Schlüssel

FUKCVMLONUSXMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.